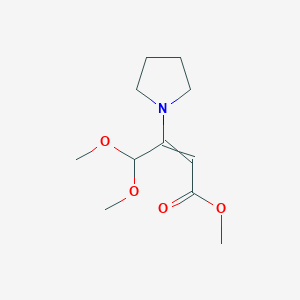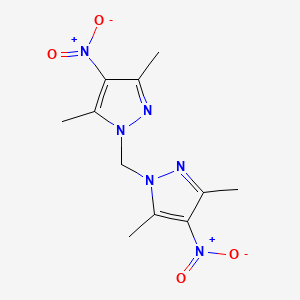![molecular formula C23H17Cl4O3P B14303776 [(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] CAS No. 125749-28-2](/img/structure/B14303776.png)
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide is a chemical compound known for its unique properties and applications. It is a phosphine oxide derivative, characterized by the presence of two 2,6-dichlorobenzoyl groups and a 4-propylphenyl group attached to a phosphine oxide core. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide typically involves the reaction of 4-propylphenylphosphine oxide with 2,6-dichlorobenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general steps include:
Preparation of 4-propylphenylphosphine oxide: This can be synthesized by reacting 4-propylphenylphosphine with an oxidizing agent such as hydrogen peroxide.
Reaction with 2,6-dichlorobenzoyl chloride: The 4-propylphenylphosphine oxide is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding phosphine under reducing conditions.
Substitution: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorobenzoyl groups.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with various functional groups replacing the dichlorobenzoyl groups.
Scientific Research Applications
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphine oxide interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide exerts its effects involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, making it useful in catalysis. The dichlorobenzoyl groups can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications.
Bis(2,6-dichlorobenzoyl)phenylphosphine oxide: Shares structural similarities but lacks the propyl group.
Uniqueness
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide is unique due to the presence of the 4-propylphenyl group, which can influence its reactivity and interactions compared to other phosphine oxides. This structural difference can lead to variations in its chemical behavior and applications, making it a distinct compound in its class.
Properties
CAS No. |
125749-28-2 |
|---|---|
Molecular Formula |
C23H17Cl4O3P |
Molecular Weight |
514.2 g/mol |
IUPAC Name |
[(2,6-dichlorobenzoyl)-(4-propylphenyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C23H17Cl4O3P/c1-2-5-14-10-12-15(13-11-14)31(30,22(28)20-16(24)6-3-7-17(20)25)23(29)21-18(26)8-4-9-19(21)27/h3-4,6-13H,2,5H2,1H3 |
InChI Key |
ZEDSKTISNTXEQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)P(=O)(C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


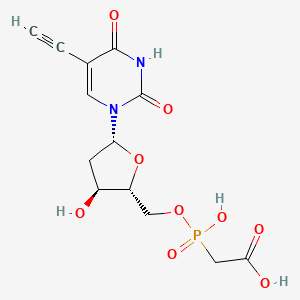


![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)

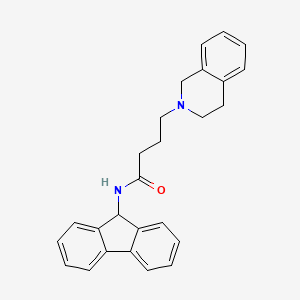
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
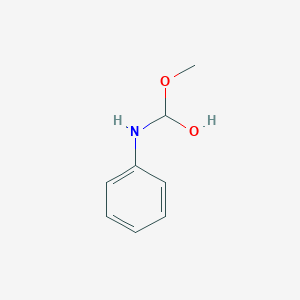
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
